

Application Notes and Protocols: Disodium Pamoate in Oral Suspension Formulations

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Compound of Interest		
Compound Name:	Disodium pamoate monohydrate	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of disodium pamoate in the formulation of oral suspensions. Disodium pamoate is frequently used to form pamoate salts of basic drugs, a strategy primarily employed to decrease the aqueous solubility of the active pharmaceutical ingredient (API). This reduction in solubility can be advantageous for several reasons, including taste masking and the development of sustained-release formulations.

The following sections detail the physicochemical properties of disodium pamoate, a representative formulation of a pamoate salt oral suspension, and detailed protocols for the preparation and characterization of such formulations.

Physicochemical Properties of Disodium Pamoate

Disodium pamoate's utility in oral suspensions stems from its chemical and physical characteristics. A summary of these properties is provided in the table below.



Property	Value	
Chemical Name	Disodium 4,4'-methylenebis(3-hydroxy-2-naphthoate)	
Molecular Formula	C23H14Na2O6	
Molecular Weight	432.33 g/mol	
Appearance	Yellow to tan solid.[1]	
Solubility	Practically insoluble in water (<0.1 g/100 mL at 19 °C) and methanol; soluble in dimethyl sulfoxide; slightly soluble in dimethylformamide. [1]	

Representative Formulation: Pyrantel Pamoate Oral Suspension

Pyrantel pamoate is a widely used anthelmintic drug formulated as an oral suspension. The pamoate salt form significantly reduces the solubility of the pyrantel base, which is beneficial for its local action in the gastrointestinal tract and for taste masking. A typical quantitative composition of a commercially available pyrantel pamoate oral suspension is presented below. [1][2]



Ingredient	Concentration (% w/v)	Function
Pyrantel Pamoate	14.4%	Active Pharmaceutical Ingredient
Xanthan Gum	q.s.	Suspending Agent
Magnesium Aluminum Silicate	q.s.	Suspending Agent
Methylcellulose	q.s.	Suspending Agent
Glycerin	q.s.	Vehicle, Sweetener
Sorbitol Solution	q.s.	Vehicle, Sweetener
Sodium Benzoate	q.s.	Preservative
Citric Acid	q.s.	Buffering Agent
Simethicone Emulsion	q.s.	Antifoaming Agent
Flavoring Agent	q.s.	Flavor
Purified Water	q.s. to 100%	Vehicle

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and characterization of a disodium pamoate-based oral suspension, using pyrantel pamoate as a model compound.

Protocol 1: Preparation of Pyrantel Pamoate Oral Suspension (Lab Scale)

Objective: To prepare a stable and uniform oral suspension of pyrantel pamoate.

Materials:

- Pyrantel Pamoate powder
- Xanthan Gum
- Microcrystalline Cellulose and Carboxymethylcellulose Sodium (Dispersible Cellulose)



- Glycerin
- Sorbitol Solution (70%)
- Sodium Benzoate
- Citric Acid Monohydrate
- Simethicone Emulsion
- Purified Water
- Magnetic stirrer and stirring bar
- Overhead stirrer with propeller blade
- · Beakers and graduated cylinders
- Weighing balance

- Vehicle Preparation:
 - In a beaker, dissolve the sodium benzoate and citric acid in a portion of the purified water with stirring.
 - Add the sorbitol solution and glycerin to the beaker and mix until uniform.
- Suspending Agent Dispersion:
 - In a separate beaker, disperse the xanthan gum and dispersible cellulose in a portion of the vehicle from step 1 under continuous agitation with an overhead stirrer. Mix until a uniform, lump-free dispersion is obtained.
- API Dispersion:
 - In a mortar, levigate the pyrantel pamoate powder with a small amount of the vehicle to form a smooth paste. This step helps in the proper wetting of the API.







 Gradually add the paste from the previous step to the suspending agent dispersion while mixing with the overhead stirrer.

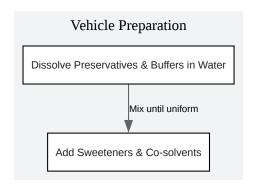
· Final Mixing:

- Add the simethicone emulsion to the suspension to minimize foaming.
- Add the remaining portion of the vehicle and purified water to achieve the final desired volume.
- Continue mixing for a specified period (e.g., 30 minutes) to ensure complete homogenization of the suspension.

• Final pH Adjustment:

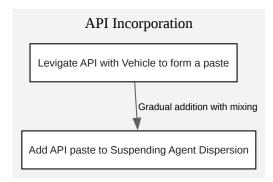
 Measure the pH of the suspension and adjust if necessary to the target range (typically 4.5-6.0 for pyrantel pamoate suspension) using a citric acid solution or sodium citrate solution.[3]

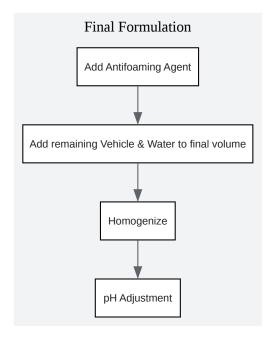




Suspending Agent Dispersion

Disperse Suspending Agents in a portion of Vehicle





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Figure 1: Workflow for the preparation of an oral suspension.



Protocol 2: Particle Size Analysis by Laser Diffraction

Objective: To determine the particle size distribution of the suspended API.

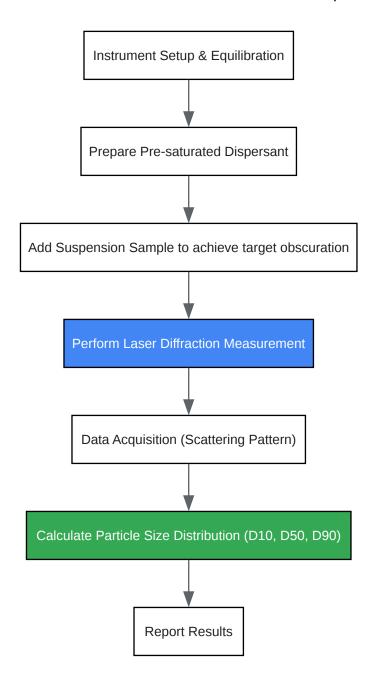
Apparatus:

- Laser Diffraction Particle Size Analyzer (e.g., Malvern Mastersizer)
- · Liquid dispersion unit
- Dispersant (e.g., purified water with a suitable surfactant like Tween 80 to ensure proper wetting)

- Instrument Setup:
 - Turn on the particle size analyzer and allow it to warm up as per the manufacturer's instructions.
 - Select an appropriate optical model (e.g., Mie theory) and enter the refractive indices of the API and the dispersant.
- Sample Preparation:
 - Prepare a pre-saturated dispersant by adding a small amount of the API to the dispersant, stirring, and then filtering to ensure the dispersant is saturated with the dissolved API. This prevents particle dissolution during the measurement.
 - Add a representative sample of the oral suspension to the liquid dispersion unit containing the pre-saturated dispersant until the desired obscuration level (typically 5-20%) is achieved.[4]
- Measurement:
 - Start the measurement. The instrument will circulate the suspension through the measurement cell and record the light scattering pattern.



- Perform multiple measurements (e.g., 3-5) for each sample to ensure reproducibility.
- Data Analysis:
 - The software will calculate the particle size distribution and provide parameters such as D10, D50 (median particle size), and D90.
 - Report the results as the mean and standard deviation of the replicate measurements.



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Figure 2: Workflow for particle size analysis.

Protocol 3: Viscosity Measurement using a Rotational Viscometer

Objective: To determine the viscosity and rheological behavior of the oral suspension.

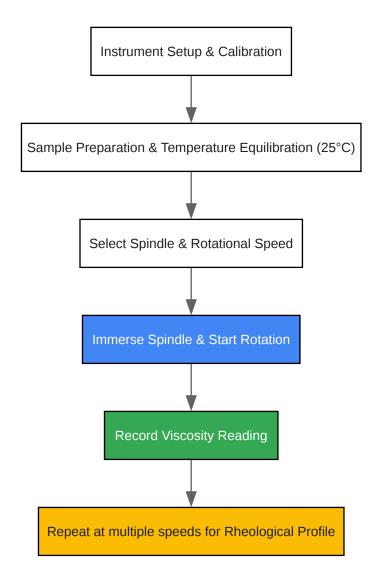
Apparatus:

- Rotational Viscometer (e.g., Brookfield Viscometer) with appropriate spindles
- Beaker (600 mL)
- Water bath for temperature control

- Instrument Setup and Calibration:
 - Set up the viscometer and level it.
 - Perform a calibration check using a standard fluid of known viscosity.
- Sample Preparation and Measurement:
 - Pour a sufficient volume of the oral suspension into a 600 mL beaker.
 - Place the beaker in a water bath to maintain a constant temperature (e.g., 25 °C).
 - Select an appropriate spindle and rotational speed. The selection should result in a torque reading between 10% and 90% of the instrument's capacity.
 - Immerse the spindle into the suspension up to the immersion mark.
 - Allow the spindle to rotate for a specific time (e.g., 1 minute) to obtain a stable reading.
 - Record the viscosity in centipoise (cP).
- Rheological Profile:



- To assess the rheological behavior (e.g., shear-thinning), measure the viscosity at a range of increasing and then decreasing rotational speeds.
- Plot the viscosity as a function of shear rate to generate a rheogram.



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Figure 3: Workflow for viscosity measurement.

Protocol 4: In Vitro Dissolution Testing

Objective: To evaluate the release rate of the API from the oral suspension.

Apparatus:

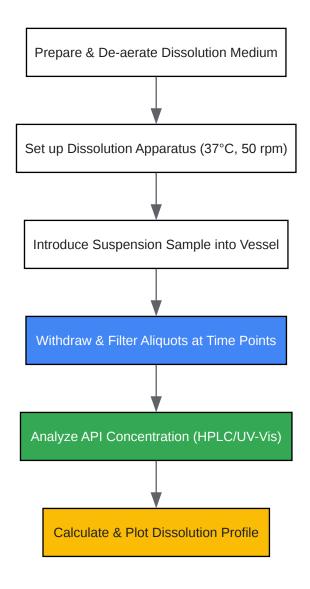


- USP Dissolution Apparatus 2 (Paddle)
- Dissolution vessels
- Water bath
- Syringes and filters
- HPLC or UV-Vis Spectrophotometer for analysis

- Preparation of Dissolution Medium:
 - Prepare the dissolution medium as specified (e.g., 900 mL of 0.1 N HCl to simulate gastric fluid, or a buffer at a relevant intestinal pH). De-aerate the medium before use.
- Dissolution Test Setup:
 - \circ Set the temperature of the water bath to 37 ± 0.5 °C.
 - Set the paddle speed (e.g., 50 rpm).
- Sample Introduction:
 - Accurately measure a volume of the well-shaken oral suspension equivalent to a single dose.
 - Carefully introduce the sample into the bottom of the dissolution vessel.
- Sampling:
 - Withdraw aliquots of the dissolution medium at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
 - \circ Filter the samples immediately through a suitable filter (e.g., 0.45 μ m PVDF) to stop further dissolution.
- Analysis:



- Analyze the concentration of the dissolved API in the filtered samples using a validated analytical method (e.g., HPLC).
- Data Calculation:
 - Calculate the cumulative percentage of API released at each time point.
 - Plot the percentage of API released versus time to obtain the dissolution profile.



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Figure 4: Workflow for in vitro dissolution testing.

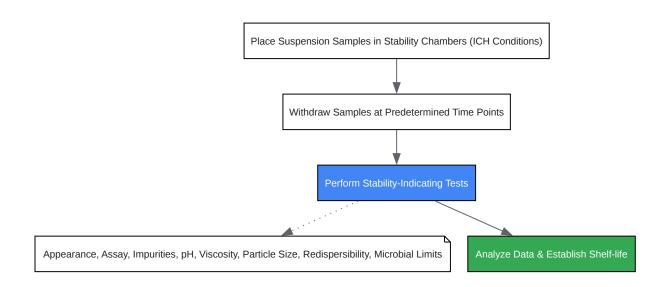
Protocol 5: Stability Testing



Objective: To evaluate the physical and chemical stability of the oral suspension over time under specified storage conditions.

- Sample Storage:
 - Store the oral suspension in its final packaging at various conditions as per ICH guidelines (e.g., 25 °C/60% RH for long-term and 40 °C/75% RH for accelerated stability).[5]
- Testing at Intervals:
 - At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months), withdraw samples and evaluate the following parameters:
 - Appearance: Visual inspection for color, odor, and any signs of phase separation or microbial growth.
 - Assay: Determine the concentration of the API using a validated stability-indicating HPLC method.
 - Impurities and Degradation Products: Quantify any related substances using the HPLC method.
 - pH: Measure the pH of the suspension.
 - Viscosity: Measure the viscosity to assess any changes in the rheological properties.
 - Particle Size: Analyze the particle size distribution to check for any crystal growth or aggregation.
 - Redispersibility: Assess the ease of resuspending the sediment by gentle shaking.
 - Microbial Limits: Perform microbial enumeration tests to ensure the product remains within acceptable limits.





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Figure 5: Workflow for stability testing.

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